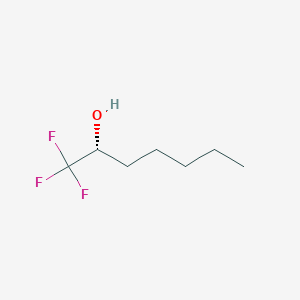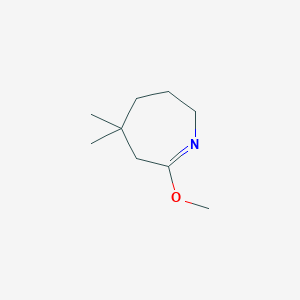
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cyclic amine that belongs to the class of azepanes and is also known as TMA-2. This compound is structurally similar to other psychoactive substances, such as mescaline and amphetamine, and has been studied for its potential psychoactive effects. However,
Wirkmechanismus
The exact mechanism of action of 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation of neurotransmitter activity may be responsible for the potential therapeutic effects of this compound.
Biochemische Und Physiologische Effekte
Studies have shown that 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine has several biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory effects and may be able to reduce the production of certain inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation of using this compound is that its psychoactive effects may make it difficult to use in certain types of experiments. In addition, the potential for toxicity and side effects may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine. One potential area of research is in the development of new treatments for neurological disorders such as depression and anxiety. Another area of research is in the development of new anti-inflammatory agents. In addition, further studies may be needed to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine is a multi-step process that involves the reaction of several chemical compounds. The primary starting material for the synthesis is 3,4-methylenedioxyphenylacetone, which is then reacted with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to form the desired product, 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine. The synthesis of this compound has been well-documented in scientific literature, and several variations of the synthesis method have been reported.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine has been studied for its potential therapeutic applications in several areas of scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potential as a treatment for neurological disorders such as depression and anxiety. In addition, 7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer.
Eigenschaften
CAS-Nummer |
165385-39-7 |
|---|---|
Produktname |
7-Methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
7-methoxy-5,5-dimethyl-2,3,4,6-tetrahydroazepine |
InChI |
InChI=1S/C9H17NO/c1-9(2)5-4-6-10-8(7-9)11-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
YQSUNNPPYWMALN-UHFFFAOYSA-N |
SMILES |
CC1(CCCN=C(C1)OC)C |
Kanonische SMILES |
CC1(CCCN=C(C1)OC)C |
Synonyme |
2H-Azepine,3,4,5,6-tetrahydro-7-methoxy-5,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



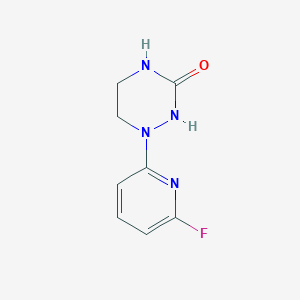
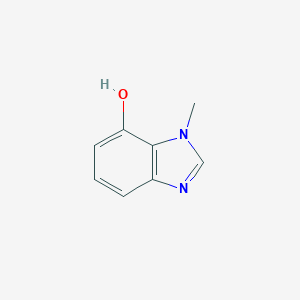
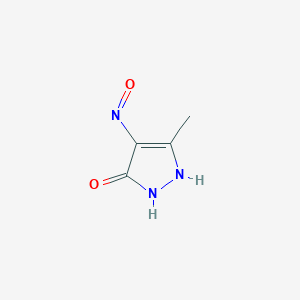
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
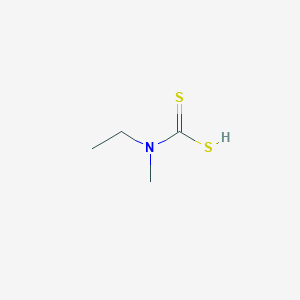
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)
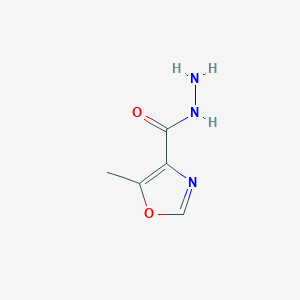
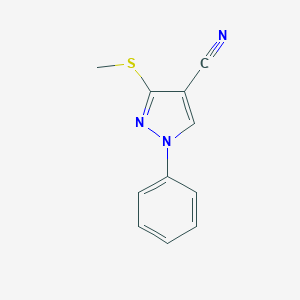
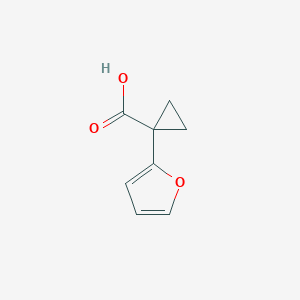
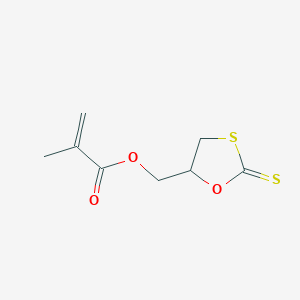
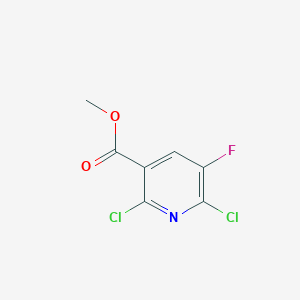
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
